molecular formula C6H10ClN3O2 B12381597 L-Histidine-13C6,15N3 (hydrochloride)

L-Histidine-13C6,15N3 (hydrochloride)

Cat. No.: B12381597
M. Wt: 200.55 g/mol
InChI Key: QZNNVYOVQUKYSC-NCRPIFHOSA-N
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Description

L-Histidine-13C6,15N3 (hydrochloride) is a stable isotope-labeled compound of L-Histidine, an essential amino acid. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. L-Histidine plays a crucial role in protein synthesis, enzyme activity, and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine-13C6,15N3 (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Histidine molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the successful incorporation of the isotopes .

Industrial Production Methods

Industrial production of L-Histidine-13C6,15N3 (hydrochloride) involves large-scale synthesis using advanced techniques such as fermentation and chemical synthesis. The process includes the use of isotope-labeled precursors and stringent quality control measures to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

L-Histidine-13C6,15N3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of L-Histidine-13C6,15N3 (hydrochloride) may yield imidazole derivatives, while reduction may produce amino acid derivatives .

Scientific Research Applications

L-Histidine-13C6,15N3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

L-Histidine-13C6,15N3 (hydrochloride) exerts its effects by participating in various biochemical processes. It acts as a precursor for histamine synthesis, a neurotransmitter involved in immune responses and gastric acid secretion. The labeled isotopes allow for precise tracking and quantification of metabolic pathways and enzyme activities. The molecular targets include enzymes such as histidine decarboxylase and pathways related to amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine-13C6 hydrochloride monohydrate
  • L-Histidine-15N3 hydrochloride monohydrate
  • L-Methionine-13C5,15N
  • L-Proline-13C5,15N

Uniqueness

L-Histidine-13C6,15N3 (hydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and specificity in analytical applications compared to compounds labeled with a single isotope. Additionally, its role as an essential amino acid and its involvement in critical metabolic pathways make it a valuable tool in various research fields .

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

200.55 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;

InChI Key

QZNNVYOVQUKYSC-NCRPIFHOSA-N

Isomeric SMILES

[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl

Origin of Product

United States

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